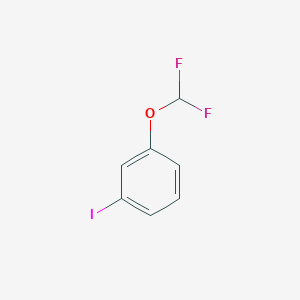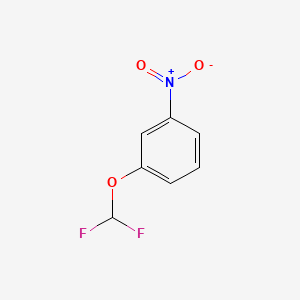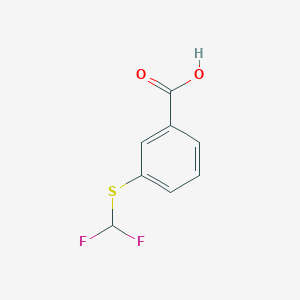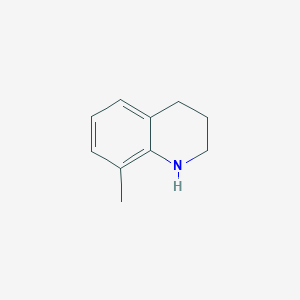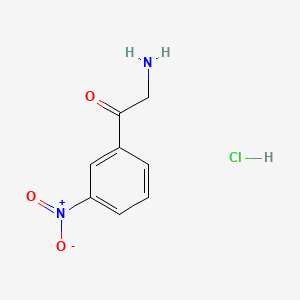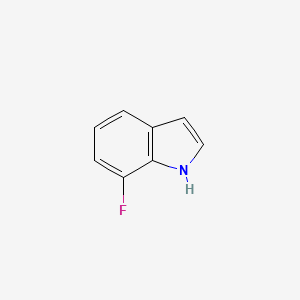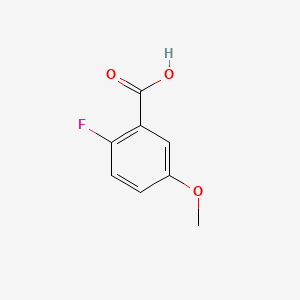
1-(furan-2-ylmethyl)-1H-pyrazol-5-amine
Übersicht
Beschreibung
1-(Furan-2-ylmethyl)-1H-pyrazol-5-amine, also known as FPMP or 1-Furylpyrazole, is an organic compound with a wide range of applications in scientific research. It is a heterocyclic compound, composed of a five-membered ring with one nitrogen and one oxygen atom. FPMP is a versatile compound and has been used in various fields such as medicinal chemistry, drug delivery, and biochemistry. It has been studied for its potential therapeutic properties, as well as its ability to modulate the activity of various enzymes and proteins.
Wissenschaftliche Forschungsanwendungen
Pharmaceutical Development
1-(furan-2-ylmethyl)-1H-pyrazol-5-amine: has been identified as a potential precursor in the synthesis of various pharmaceutical compounds. Its furan moiety is a key structural component in many bioactive molecules, making it valuable for developing novel therapeutic agents . The compound’s ability to interact with biological targets can be harnessed to create drugs with specific actions, such as antimicrobial, anti-inflammatory, or anticancer properties.
Agrochemical Production
The furan ring present in this compound is also significant in the field of agrochemicals. It can be used to synthesize pesticides and herbicides that exhibit high efficacy and selectivity. The compound’s reactivity allows for the creation of products that are less harmful to the environment while maintaining their effectiveness against pests and weeds .
Material Science
In material science, 1-(furan-2-ylmethyl)-1H-pyrazol-5-amine can contribute to the development of new polymers and resins. Furan derivatives are known for their thermal stability and chemical resistance, which are desirable properties in materials used for coatings, adhesives, and composite materials .
Catalysis
This compound can act as a ligand in catalytic systems due to its nitrogen-containing pyrazole ring. It can form complexes with metals and facilitate various chemical reactions, including those used in the synthesis of fine chemicals and pharmaceuticals. The ligand’s role in catalysis is crucial for increasing reaction efficiency and selectivity .
Environmental Applications
Furan derivatives are processed from biomass feedstock, making them green and environmentally friendly materials. They can be utilized in environmental remediation processes, such as the removal of pollutants from water and soil. The compound’s structure may allow it to bind with contaminants, aiding in their extraction and degradation .
Antimicrobial Research
Recent studies have shown that furan derivatives, including 1-(furan-2-ylmethyl)-1H-pyrazol-5-amine , exhibit antimicrobial activity against a range of pathogens. This compound has been tested against bacteria such as Escherichia coli and Staphylococcus aureus, showing promising results as a potential antimicrobial agent .
Biofilm Disruption
The compound’s bioactivity extends to the disruption of biofilms, which are communities of microorganisms that are resistant to conventional treatments. By targeting the biofilm’s structure, 1-(furan-2-ylmethyl)-1H-pyrazol-5-amine can enhance the effectiveness of antibiotics and prevent the spread of infections .
Analytical Chemistry
In analytical chemistry, 1-(furan-2-ylmethyl)-1H-pyrazol-5-amine can be used as a reagent or a standard in various chemical analyses. Its well-defined structure and properties make it suitable for use in spectroscopy and chromatography to identify and quantify other substances .
Wirkmechanismus
Target of Action
The compound 1-(furan-2-ylmethyl)-1H-pyrazol-5-amine, also known as 1-(2-furylmethyl)-1H-pyrazol-5-amine, has been found to have potential antitumor activity . It targets the epidermal growth factor receptor (EGFR) , a protein that plays a crucial role in the regulation of cell growth, proliferation, and differentiation .
Mode of Action
The compound interacts with its target, EGFR, inhibiting its activity . This inhibition disrupts the normal functioning of the receptor, leading to changes in the cell’s growth and proliferation processes . The exact nature of this interaction and the resulting changes are still under investigation.
Biochemical Pathways
The compound’s interaction with EGFR affects several biochemical pathways. EGFR is involved in numerous signaling pathways, including the PI3K/Akt and MAPK pathways, which regulate cell survival and proliferation . By inhibiting EGFR, the compound disrupts these pathways, potentially leading to decreased tumor growth .
Pharmacokinetics
A related compound, bcn057, has been shown to induce intestinal stem cell repair and mitigate radiation-induced intestinal injury This suggests that the compound may have favorable absorption, distribution, metabolism, and excretion (ADME) properties
Result of Action
The inhibition of EGFR by 1-(furan-2-ylmethyl)-1H-pyrazol-5-amine leads to a decrease in cell proliferation and an increase in cell death . This can result in a reduction in tumor size and potentially slow the progression of the disease .
Eigenschaften
IUPAC Name |
2-(furan-2-ylmethyl)pyrazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3O/c9-8-3-4-10-11(8)6-7-2-1-5-12-7/h1-5H,6,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZTODPMGIIIPHN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CN2C(=CC=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20368917 | |
| Record name | 1-[(Furan-2-yl)methyl]-1H-pyrazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20368917 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(furan-2-ylmethyl)-1H-pyrazol-5-amine | |
CAS RN |
3528-56-1 | |
| Record name | 1-(2-Furanylmethyl)-1H-pyrazol-5-amine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3528-56-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-[(Furan-2-yl)methyl]-1H-pyrazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20368917 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



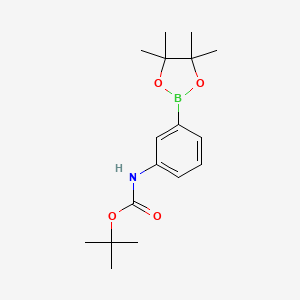


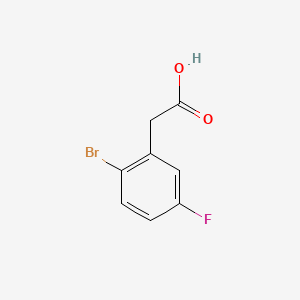
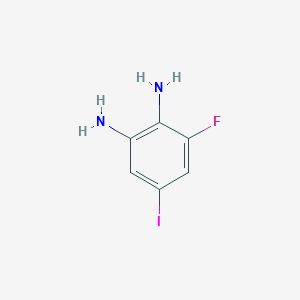
![N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]formamide](/img/structure/B1333250.png)
